molecular formula C17H15BrClNO3S B5068436 methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate

methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate

Cat. No. B5068436
M. Wt: 428.7 g/mol
InChI Key: DKKHMUOVRNDMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a synthetic compound that belongs to the class of thioesters and is used in the development of drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and microbial infections. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and regulation.
Biochemical and Physiological Effects:
methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has also been shown to inhibit the growth of tumor cells and induce apoptosis, a process of programmed cell death. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has also been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has several advantages for use in lab experiments, including its synthetic accessibility, low toxicity, and ability to target specific enzymes and signaling pathways. However, methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate also has certain limitations, including its limited solubility in water and its potential for off-target effects. Careful consideration should be given to the appropriate concentration and exposure time of methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate in lab experiments to ensure accurate and reproducible results.

Future Directions

For methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate research include the development of more efficient and scalable synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the identification of its molecular targets and mechanisms of action. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate may also be explored for its potential use in combination with other drugs and therapeutic agents to enhance their efficacy and reduce side effects.

Synthesis Methods

Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with sodium thioacetate to form 4-bromobenzylthioacetate. This intermediate is then reacted with 2-chlorobenzoic acid and methyl chloroformate to form the final product, methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate. The synthesis of methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate requires careful handling of the reactants and the use of appropriate solvents and conditions to ensure the purity and yield of the product.

Scientific Research Applications

Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs and therapeutic agents. methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has also been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 5-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO3S/c1-23-17(22)14-8-13(6-7-15(14)19)20-16(21)10-24-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKHMUOVRNDMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.